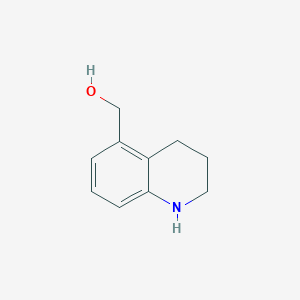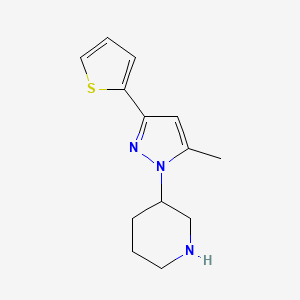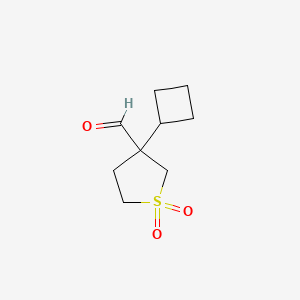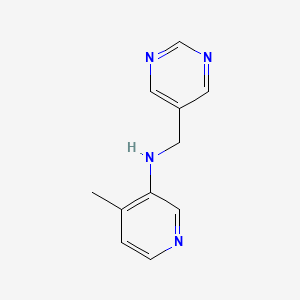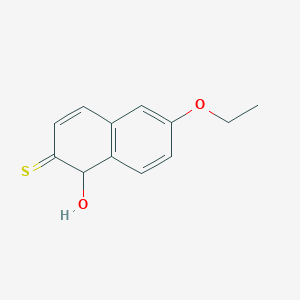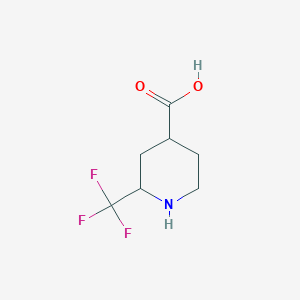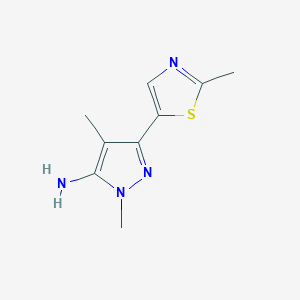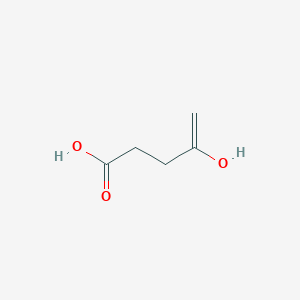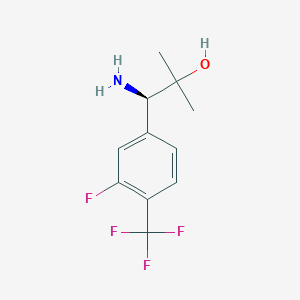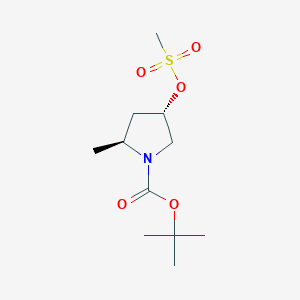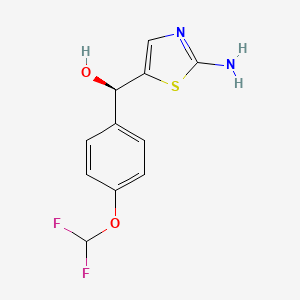![molecular formula C12H17NO3 B13341674 Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate](/img/structure/B13341674.png)
Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is a chemical compound belonging to the beta-lactam family. It is characterized by its bicyclic structure, which includes a seven-membered ring fused to a four-membered ring. The compound has the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is commonly used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
The synthesis of tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate typically involves the reaction of an appropriate azabicyclo compound with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group or other substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s beta-lactam structure makes it a valuable tool in studying enzyme mechanisms, particularly those involving beta-lactamases.
Medicine: Research into new antibiotics often involves beta-lactam compounds, and this compound serves as a model for developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound’s beta-lactam ring can inhibit the activity of beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to the inactivation of the enzyme and the subsequent death of the bacterial cell .
Comparison with Similar Compounds
Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate can be compared with other beta-lactam compounds, such as:
Penicillin: A widely used antibiotic with a similar beta-lactam structure but different substituents.
Cephalosporin: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3 |
InChI Key |
DIRYFKYIEKHZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


